Cas no 2229328-01-0 (2-(3-fluoropyridin-4-yl)prop-2-en-1-amine)

2-(3-fluoropyridin-4-yl)prop-2-en-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(3-fluoropyridin-4-yl)prop-2-en-1-amine
- 2229328-01-0
- EN300-1817108
-
- インチ: 1S/C8H9FN2/c1-6(4-10)7-2-3-11-5-8(7)9/h2-3,5H,1,4,10H2
- InChIKey: RETZDPBBDGJVAX-UHFFFAOYSA-N
- ほほえんだ: FC1C=NC=CC=1C(=C)CN
計算された属性
- せいみつぶんしりょう: 152.07497646g/mol
- どういたいしつりょう: 152.07497646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 38.9Ų
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817108-5.0g |
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine |
2229328-01-0 | 5g |
$4102.0 | 2023-06-01 | ||
Enamine | EN300-1817108-1g |
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine |
2229328-01-0 | 1g |
$1414.0 | 2023-09-19 | ||
Enamine | EN300-1817108-2.5g |
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine |
2229328-01-0 | 2.5g |
$2771.0 | 2023-09-19 | ||
Enamine | EN300-1817108-10.0g |
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine |
2229328-01-0 | 10g |
$6082.0 | 2023-06-01 | ||
Enamine | EN300-1817108-1.0g |
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine |
2229328-01-0 | 1g |
$1414.0 | 2023-06-01 | ||
Enamine | EN300-1817108-0.05g |
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine |
2229328-01-0 | 0.05g |
$329.0 | 2023-09-19 | ||
Enamine | EN300-1817108-0.25g |
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine |
2229328-01-0 | 0.25g |
$701.0 | 2023-09-19 | ||
Enamine | EN300-1817108-0.1g |
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine |
2229328-01-0 | 0.1g |
$491.0 | 2023-09-19 | ||
Enamine | EN300-1817108-0.5g |
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine |
2229328-01-0 | 0.5g |
$1103.0 | 2023-09-19 | ||
Enamine | EN300-1817108-5g |
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine |
2229328-01-0 | 5g |
$4102.0 | 2023-09-19 |
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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2-(3-fluoropyridin-4-yl)prop-2-en-1-amineに関する追加情報
Introduction to 2-(3-fluoropyridin-4-yl)prop-2-en-1-amine (CAS No. 2229328-01-0)
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine, identified by its CAS number 2229328-01-0, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a fluoropyridine moiety, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a double bond in the propenyl group and an amine functional group makes it a versatile intermediate for synthesizing more complex molecules.
The compound's structure is characterized by a pyridine ring substituted with a fluorine atom at the 3-position and an amine group attached to the propenyl chain at the 1-position. This arrangement not only contributes to its unique chemical properties but also opens up numerous possibilities for further functionalization. The fluoropyridine moiety, in particular, is known for its role in enhancing metabolic stability and binding affinity in drug molecules.
In recent years, there has been a surge in research focusing on fluorinated heterocycles due to their favorable pharmacokinetic properties. The introduction of fluorine atoms into organic molecules can significantly alter their biological activity, making them more suitable for therapeutic applications. 2-(3-fluoropyridin-4-yl)prop-2-en-1-amine exemplifies this trend, as it combines the benefits of both the pyridine and fluorine functionalities.
One of the most compelling aspects of this compound is its potential use as a building block in the synthesis of novel pharmaceuticals. The amine group provides a site for further derivatization, allowing chemists to create a wide range of derivatives with tailored properties. For instance, it can be used to construct peptidomimetics or to develop small molecule inhibitors targeting specific biological pathways.
The double bond in the propenyl group also offers opportunities for chemical modification. It can undergo various reactions such as hydrogenation, oxidation, or cross-coupling reactions, enabling the creation of diverse molecular architectures. These modifications are crucial for optimizing the pharmacological properties of drug candidates, including their solubility, bioavailability, and target specificity.
Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. For example, compounds containing fluoropyridine moieties have shown promise in treating neurological disorders, cancer, and infectious diseases. The ability of these compounds to interact with biological targets in a highly specific manner makes them valuable candidates for drug development.
In particular, 2-(3-fluoropyridin-4-yl)prop-2-en-1-amine has been explored in the context of developing kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects.
The compound's structural features make it an attractive candidate for further investigation. The combination of a fluorinated pyridine ring and an amine group provides a balance between metabolic stability and binding affinity. This balance is essential for creating drugs that can reach their target sites effectively while remaining stable within the body.
Moreover, the use of computational methods has accelerated the discovery and optimization of novel compounds like 2-(3-fluoropyridin-4-yl)prop-2-en-1-amine. Molecular modeling techniques allow researchers to predict how different structural modifications will affect the biological activity of a molecule. This approach has significantly reduced the time and cost associated with drug development by enabling high-throughput virtual screening.
In conclusion, 2-(3-fluoropyridin-4-yl)prop-2-en-1-amine (CAS No. 2229328-01-0) represents a promising candidate for further research and development in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable tool for synthesizing novel therapeutic agents. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in the fight against various diseases.
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